5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is a complex organic compound featuring an oxazole ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving organometallic intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Biological Studies: It can be used to study enzyme interactions and protein modifications.
Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The oxazole ring can interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
- 2-(tert-Butoxycarbonylamino)-3-(1-trityl-1H-imidazol-4-yl)propanamido-2-methylpropanoic acid
Uniqueness
5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and potential biological activity. The presence of the oxazole ring and Boc-protected amino group makes it particularly valuable in synthetic and medicinal chemistry.
Properties
CAS No. |
2352781-01-0 |
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Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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